2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
The compound “2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” belongs to the class of 1,2,4-triazoles . These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They also have potential applications as antiviral and anti-infective drugs .
Molecular Structure Analysis
1,2,4-Triazole compounds exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable . The specific molecular structure of this compound was not found in the retrieved papers.Scientific Research Applications
Synthesis and Biological Assessment
The compound 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, with its structural similarity to heterocyclic 1,2,4-triazoles, has garnered attention due to the diverse biological properties of its analogs. Notably, researchers have developed methods for synthesizing novel acetamides, like 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, and conducted biological assessments of the synthesized compounds. This indicates a broader spectrum of biological applications and a strong foundation in synthetic organic chemistry (Karpina et al., 2019).
Structural and Computational Studies
The structural and computational analysis of related heterocyclic compounds, such as 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, has revealed their significant pharmaceutical importance. Advanced techniques like X-ray diffraction (XRD), spectroscopic methods, and density functional theory (DFT) calculations are employed to understand the harmony between theoretical and experimental values, studying aspects like HOMO-LUMO energy gaps and global reactivity descriptors. These methods provide insights into the molecular interactions and stability of these compounds, underscoring their potential in drug design and development (Sallam et al., 2021).
Anticancer and Antimicrobial Properties
Research has also delved into the anticancer and antimicrobial properties of analogs of the compound . A series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, synthesized through the Suzuki Coupling process, have been tested for inhibition activity against cancer cell lines and screened for antimicrobial activities, displaying promising results (Kumar et al., 2019).
Mechanism of Action
Future Directions
1,2,4-Triazole compounds have a wide range of medicinal attributes and are the focus of renewed interest among organic and medicinal chemists . They are integral parts of a variety of drugs available in clinical therapy, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . Therefore, the future research directions could involve further exploration of the medicinal attributes of this compound and the development of novel potential drug candidates having better efficacy and selectivity .
Properties
IUPAC Name |
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS2/c1-10-8-26-16(19-10)20-15(25)9-27-17-22-21-14-7-6-13(23-24(14)17)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSNANUJPJUGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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